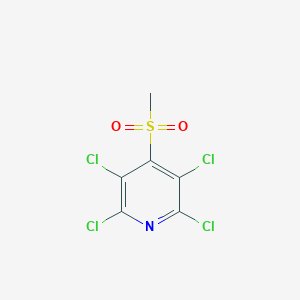

2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,3,5,6-tetrachloro-4-methylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl4NO2S/c1-14(12,13)4-2(7)5(9)11-6(10)3(4)8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCCNOZOBBWFMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=NC(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl4NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044795 | |

| Record name | 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13108-52-6 | |

| Record name | 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13108-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013108526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,3,5,6-tetrachloro-4-(methylsulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetrachloro-4-(methylsulphonyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-TETRACHLORO-4-(METHYLSULFONYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92AGR11YJB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine" properties and characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and biological activity of 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine. This compound is a significant intermediate in the synthesis of various agrochemicals and is noted for its potent herbicidal properties.[1] This document consolidates available data on its characteristics, outlines a likely synthetic protocol, and explores its mechanism of action as a herbicide. All quantitative data is presented in structured tables, and a proposed logical workflow for its synthesis is visualized using the DOT language.

Chemical and Physical Properties

This compound is a white to slightly yellow or orange crystalline powder.[2] It is identified by the CAS Number 13108-52-6.[2][3] A summary of its key chemical and physical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | Davicil, TCMSP, Methyl 2,3,5,6-tetrachloro-4-pyridyl sulfone | [2][4] |

| CAS Number | 13108-52-6 | [2][3][4][5][6][7] |

| Molecular Formula | C₆H₃Cl₄NO₂S | [2][3][4][5][6][7][8] |

| Molecular Weight | 294.97 g/mol | [4][5][6][7][8] |

| Appearance | White, slightly yellow or orange crystalline powder | [2] |

| Melting Point | 146 - 151 °C | [2] |

| Purity | ≥ 95% (GC) | [2] |

| Storage Conditions | Room temperature, dry | [2] |

Synthesis

Example Experimental Protocol: Synthesis of a Related Sulfone

The following protocol is adapted from the synthesis of 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine and illustrates the key transformation of a polychlorinated pyridine to a sulfone.[9]

Reaction: The synthesis of 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine is achieved by the reaction of pentachloropyridine with sodium benzenesulfonate under ultrasonic irradiation.[9]

Procedure:

-

Pentachloropyridine (1 mmol) is added to a solution of sodium benzenesulfonate (1 mmol) in DMF (5 ml).[9]

-

The reaction mixture is sonicated at 0 °C for 8 minutes.[9]

-

The resulting precipitate is isolated by filtration.[9]

-

Recrystallization from ethanol yields the final product as white crystals.[9]

This methodology suggests that a similar nucleophilic substitution reaction with sodium methanethiolate followed by an oxidation step could yield the target compound.

Logical Workflow for Synthesis

The logical workflow for the synthesis of this compound, starting from the more readily available pentachloropyridine, is depicted below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound | C6H3Cl4NO2S | CID 61579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | 13108-52-6 | FT11714 [biosynth.com]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. jetir.org [jetir.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-chloro-6-(trichloromethyl)pyridine, a compound commonly known as nitrapyrin. This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on this molecule. All quantitative data is summarized in structured tables for ease of comparison, and where available, detailed experimental methodologies are provided.

Core Physicochemical Properties

2-Chloro-6-(trichloromethyl)pyridine is a white to off-white crystalline solid.[1][2][3] It is primarily used in agriculture as a nitrification inhibitor, where it slows the conversion of ammonium to nitrate in the soil, thereby improving nitrogen fertilizer efficiency.[4][5]

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of 2-chloro-6-(trichloromethyl)pyridine.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃Cl₄N | [2][6][7] |

| Molecular Weight | 230.91 g/mol | [1][2][6] |

| Appearance | Colorless to white crystalline solid | [1][3][4][6] |

| Odor | Mild, sweet odor | [1][3] |

| Melting Point | 60-67°C (140-153°F) | [1][2][4][6][8] |

| Boiling Point | 136-138°C at 11 mmHg; 271°C at 760 mmHg | [4][6][9] |

| Density | 1.69 g/cm³ | [6] |

| Vapor Pressure | 0.0028 - 0.0048 mmHg at 23-25°C | [1][9][10] |

| Water Solubility | Insoluble to practically insoluble (40 mg/L) | [1][6][10][11] |

| Solubility in Organic Solvents | Soluble in ethanol (10 mg/mL), anhydrous ammonia, xylene, acetone, and methylene chloride.[11][12][13] | |

| LogP (Octanol-Water Partition Coefficient) | 3.325 - 3.41 | [14] |

| pKa | -3.75 ± 0.10 (Predicted) | [14] |

| Henry's Law Constant | 2.03 x 10⁻⁵ atm-m³/mole | [10] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of a specific compound like 2-chloro-6-(trichloromethyl)pyridine are often proprietary or not published in detail. However, standardized methods from organizations like the OECD (Organisation for Economic Co-operation and Development) are typically followed. Below are generalized protocols for key properties.

Determination of Melting Point (Capillary Method - OECD TG 102)

The melting point is determined by heating a small, powdered sample in a capillary tube within a calibrated heating block.

-

Sample Preparation : A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus : A calibrated melting point apparatus with a heating block and a means to observe the sample is used.

-

Procedure : The capillary tube is placed in the heating block, and the temperature is raised at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

Determination : The temperature range from the point at which the first drop of liquid appears to the point at which the last solid particle melts is recorded as the melting range.

Determination of Boiling Point (Ebulliometer Method - OECD TG 103)

An ebulliometer is used to measure the boiling point by determining the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Apparatus : A calibrated ebulliometer equipped with a thermometer and a heating mantle is used.

-

Procedure : The substance is introduced into the ebulliometer. The liquid is heated, and the temperature of the boiling liquid and its vapor are recorded.

-

Equilibrium : The boiling point is the temperature at which the liquid and vapor phases are in equilibrium under the given pressure. For pressure-sensitive substances, the measurement is performed at reduced pressure, and the boiling point at standard pressure is extrapolated.

Determination of Water Solubility (Flask Method - OECD TG 105)

This method determines the saturation mass concentration of a substance in water at a given temperature.

-

Sample Preparation : An excess amount of the solid is added to a known volume of distilled water in a flask.

-

Equilibration : The flask is agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation : The saturated solution is separated from the undissolved solid by centrifugation or filtration.

-

Quantification : The concentration of the substance in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Determination of n-Octanol/Water Partition Coefficient (Shake Flask Method - OECD TG 107)

The LogP value is a measure of a compound's lipophilicity and is determined by partitioning the substance between n-octanol and water.

-

Solvent Preparation : n-Octanol and water are mutually saturated before the experiment.

-

Partitioning : A known amount of the substance is dissolved in either n-octanol or water, and the two immiscible phases are placed in a vessel and shaken vigorously to allow for partitioning.

-

Equilibration and Separation : The mixture is allowed to equilibrate at a constant temperature, and the two phases are then separated.

-

Analysis : The concentration of the substance in both the n-octanol and water phases is determined analytically. The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Synthesis and Degradation Pathways

Synthesis of 2-Chloro-6-(trichloromethyl)pyridine

The synthesis of 2-chloro-6-(trichloromethyl)pyridine can be achieved through the chlorination of 2-picoline. A common method involves the reaction of 2-picoline with chlorine gas at elevated temperatures in the presence of a catalyst.[15] Another approach involves the chlorination of 2-chloro-5-chloromethyl pyridine.[16][17]

Caption: Generalized synthesis pathway of 2-chloro-6-(trichloromethyl)pyridine.

Environmental Degradation Pathway

In the soil, 2-chloro-6-(trichloromethyl)pyridine undergoes degradation. The primary degradation product is 6-chloropicolinic acid (6-CPA).[11] This transformation is a key factor in its environmental fate. Another identified degradation product is 2-chloro-6-(dichloromethyl)pyridine.[11]

Caption: Environmental degradation pathway of 2-chloro-6-(trichloromethyl)pyridine in soil.

Experimental Workflow for Analysis in Environmental Samples

The determination of 2-chloro-6-(trichloromethyl)pyridine and its primary metabolite, 6-CPA, in environmental samples like water and soil typically involves extraction followed by chromatographic analysis.

References

- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - 2-Chloro-6-trichloromethyl pyridine [cdc.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN) | Occupational Safety and Health Administration [osha.gov]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Chloro-6-(trichloromethyl)pyridine(1929-82-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. 2-Chloro-6-(trichloromethyl)pyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. Nitrapyrin | C6H3Cl4N | CID 16004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nama-group.com [nama-group.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. 2-Chloro-6-(trichloromethyl)pyridine = 98 1929-82-4 [sigmaaldrich.com]

- 13. 2-Chloro-6-(trichloromethyl)pyridine, 98% | Fisher Scientific [fishersci.ca]

- 14. 2-氯-6-三氯甲基吡啶 | 1929-82-4 [m.chemicalbook.com]

- 15. CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine - Google Patents [patents.google.com]

- 16. asianpubs.org [asianpubs.org]

- 17. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Synthesis of 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine

Introduction

2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine (CAS No. 13108-52-6) is a highly substituted pyridine derivative recognized for its utility as a key intermediate in the synthesis of various agrochemicals, particularly herbicides.[1][2] Its molecular structure, featuring a tetrachlorinated pyridine ring and a methylsulfonyl group, imparts specific chemical properties that make it a valuable building block in organic and medicinal chemistry.[2] This guide details the primary synthetic pathways, providing comprehensive experimental protocols, quantitative data, and process visualizations for researchers and professionals in drug development and chemical synthesis.

Primary Synthesis Pathway: A Two-Step Approach

The most prevalent and well-documented synthesis of this compound involves a two-step process. This pathway begins with the nucleophilic substitution of a chlorine atom on a polychlorinated pyridine, followed by the oxidation of the resulting thioether intermediate.

Step 1: Synthesis of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine

The initial step involves the formation of the methylthio intermediate, 2,3,5,6-Tetrachloro-4-(methylthio)pyridine (CAS No. 22963-62-8), from a suitable starting material like pentachloropyridine. This reaction is a nucleophilic aromatic substitution where a methylthiolate salt displaces the chlorine atom at the 4-position of the pyridine ring.[1]

Step 2: Oxidation to this compound

The second and final step is the oxidation of the methylthio group (-SCH₃) on the intermediate to the corresponding sulfone (-SO₂CH₃).[1][3] This transformation is a critical step that significantly alters the electronic and physical properties of the molecule.[3] Various oxidizing agents can be employed for this purpose, with meta-chloroperoxybenzoic acid (m-CPBA) and sodium periodate being common choices.[3]

References

An In-depth Technical Guide to 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine (CAS: 13108-52-6)

This technical guide provides a comprehensive overview of the chemical 2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine (TCMSP), CAS number 13108-52-6. It is intended for researchers, scientists, and professionals in drug development and materials science, detailing the compound's structure, properties, synthesis, and biological activities.

Chemical Structure and Identification

This compound is a synthetic organochlorine compound belonging to the class of chlorinated pyridines.[1] Its structure is characterized by a pyridine ring heavily substituted with four chlorine atoms and a methylsulfonyl group (-SO₂CH₃), which impart significant chemical stability and biological activity.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 13108-52-6[2] |

| Molecular Formula | C₆H₃Cl₄NO₂S[3] |

| Molecular Weight | 294.97 g/mol [3] |

| IUPAC Name | This compound[2] |

| Canonical SMILES | CS(=O)(=O)C1=C(C(=NC(=C1Cl)Cl)Cl)Cl[2] |

| InChI Key | NMCCNOZOBBWFMN-UHFFFAOYSA-N[2] |

| Synonyms | TCMSP, Methyl 2,3,5,6-tetrachloro-4-pyridyl sulfone, Algophase, Dowicil S-13[2] |

Physicochemical Properties

TCMSP is a white crystalline solid at room temperature. Its high degree of chlorination results in significant lipophilicity.[1]

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Appearance | White Powder / Solid |

| Melting Point | 148 °C |

| Boiling Point | 451.095 °C at 760 mmHg |

| Density | 1.713 g/cm³ |

| Vapor Pressure | 2.24 x 10⁻⁷ mmHg at 25°C |

| Flash Point | 226.614 °C |

| Storage Temperature | 2-8°C, under inert gas (e.g., Argon) |

Synthesis Protocol

TCMSP can be synthesized from 2,3,5,6-tetrachloro-4-mercaptopyridine through an oxidation reaction.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

2,3,5,6-tetrachloro-4-mercaptopyridine (10 g, 38.0 mmol)

-

Dichloromethane (DCM) (80 mL)

-

m-Chloroperoxybenzoic acid (m-CPBA) (14.4 g)

-

Saturated sodium carbonate solution

-

Anhydrous sodium sulfate

-

Ethanol (5 mL)

-

Ice water bath

-

-

Procedure:

-

Dissolve 2,3,5,6-tetrachloro-4-mercaptopyridine in dichloromethane in a reaction flask.

-

Cool the solution in an ice water bath.

-

Add m-chloroperoxybenzoic acid in three batches over a period of 15 minutes.

-

Remove the flask from the ice bath and stir the reaction mixture at room temperature for 3 hours.

-

Monitor the reaction completion using Gas Chromatography (GC).

-

Upon completion, wash the reaction solution twice with a saturated sodium carbonate solution (2 x 20 mL).

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure to obtain the crude product.

-

Add ethanol (5 mL) to the crude product, then filter and dry the resulting solid to yield pure this compound (Expected yield: ~10.8 g, 96%).

-

Biological Activity and Applications

TCMSP exhibits a broad spectrum of antimicrobial activity, making it a highly effective industrial biocide.[4] It is particularly potent as a fungistat and shows greater efficacy against gram-positive bacteria compared to gram-negative bacteria.[4]

Primary Applications:

-

Industrial Preservative: Used to prevent microbial deterioration in materials such as exterior paints (as a mildewcide), asphalt, caulking compounds, joint cements, paper, plastics, and soluble oils (cutting fluids).[4]

-

Antifouling Agent: Incorporated into marine paint compositions to prevent the colonization of submerged surfaces by marine organisms.

-

Agrochemical Intermediate: Serves as a building block in the synthesis of herbicides and other agricultural chemicals.[1]

-

Pharmaceutical Research: Explored for its potential in the synthesis of novel antimicrobial agents.[1]

Table 3: Toxicological Data

| Assay | Species | Route | Value |

|---|---|---|---|

| LD₅₀ | Rat (male) | Oral | 1414 mg/kg |

| LD₅₀ | Rat (female) | Oral | 1182 mg/kg |

| LD₅₀ | Mouse (female) | Intraperitoneal | 1150 mg/kg |

Data for the related compound 2,3,5,6-Tetrachloropyridine.[5]

Mechanism of Action and Biological Pathways

The precise molecular mechanism of action for TCMSP as a biocide is not fully elucidated in publicly available literature. As a broad-spectrum antimicrobial agent, it may act through non-specific mechanisms such as membrane disruption or inhibition of multiple enzymatic processes, which is common for electrophilic biocides.

Interestingly, some research has categorized TCMSP as a potential endocrine disruptor. Studies have evaluated its potential for estrogenic activity, suggesting it may interact with hormone signaling pathways. This presents a critical area for further research, as interaction with the estrogen receptor (ER) could lead to unintended biological effects in non-target organisms.

Safety and Handling

TCMSP is classified as harmful and requires careful handling to avoid exposure.

-

Hazard Classifications: Harmful if swallowed (H302), Harmful in contact with skin (H312), May cause an allergic skin reaction (H317).

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection. A dust respirator should be used when handling the solid powder.

-

First Aid:

-

Skin Contact: Wash immediately with plenty of soap and water. Seek medical attention if irritation or a rash occurs.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

-

Ingestion: Call a poison control center or doctor. Rinse mouth.

-

Inhalation: Move the victim to fresh air.

-

This compound should only be handled in a well-ventilated area or under a fume hood by trained professionals.

References

"2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine, a significant compound in agricultural chemistry and material science. It serves as a key intermediate in the synthesis of various agrochemicals and exhibits potent herbicidal and antimicrobial properties.[1][2] This guide details its physicochemical properties, relevant experimental protocols, and biological mode of action.

Physicochemical and Structural Data

This compound, also known as Davicil, is a chlorinated pyridine derivative.[1][2] Its core structure consists of a pyridine ring heavily substituted with electron-withdrawing chlorine atoms and a methylsulfonyl group, which are critical to its chemical reactivity and biological activity.[2]

A summary of its key quantitative and qualitative properties is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Cl₄NO₂S | [1][3][4][5][6] |

| Molecular Weight | 294.96 g/mol | [1][3][5][6] |

| CAS Number | 13108-52-6 | [1][3][4] |

| Appearance | White, slightly yellow or orange crystalline powder | [1] |

| Melting Point | 146 - 151 °C | [1] |

| Purity | ≥ 95% (GC) | [1] |

| IUPAC Name | 2,3,5,6-tetrachloro-4-methylsulfonylpyridine | [3] |

| Synonyms | Davicil, Algophase, TCMS Pyridine | [1][2][4] |

Biological Activity and Mechanism of Action

This compound is recognized for its significant biological activity, primarily as a potent antimicrobial and biocidal agent effective against a range of bacteria, fungi, and algae.[2][4] Its mechanism of action is believed to be multifaceted, stemming from its distinct chemical structure.[2]

The primary proposed mechanisms include:

-

Disruption of Cell Membranes : The hydrophobic nature of the tetrachlorinated pyridine ring is thought to facilitate the disruption of microbial cell membranes.[2]

-

Enzyme Inhibition : The strong electron-withdrawing properties of the chlorine and methylsulfonyl substituents create a highly electrophilic pyridine ring, making it reactive towards essential cellular enzymes and proteins.[2]

-

Inhibition of ATP Synthesis : Studies have indicated that this compound can inhibit mitochondrial ATP synthesis, which is a crucial contributor to its broad antimicrobial efficacy.[2]

The diagram below illustrates the proposed logical relationship in its antimicrobial mode of action.

Caption: Proposed antimicrobial mechanism of TCMS Pyridine.

Experimental Protocols

This section details common experimental methodologies associated with the analysis and synthesis of this compound.

Researchers employ analytical methods such as chromatography to identify and quantify this compound in complex mixtures.[1] A common approach is a reverse-phase HPLC method.[7]

-

Objective: To separate and quantify this compound from a sample matrix.

-

Column: Newcrom R1 HPLC column or equivalent reverse-phase column.[7]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with an acidic modifier.[7]

-

For standard UV detection: Phosphoric acid is used as the modifier.

-

For Mass Spectrometry (MS) compatible applications: Formic acid should be used in place of phosphoric acid.[7]

-

-

Detection: UV-Vis detector or Mass Spectrometer (MS).

-

General Procedure:

-

Prepare the mobile phase and degas it thoroughly.

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

-

Inject the standard solution to determine its retention time and peak area.

-

Prepare the sample solution by dissolving it in the mobile phase or a compatible solvent and filtering it through a 0.45 µm filter.

-

Inject the sample solution and record the chromatogram under the same conditions as the standard.

-

Identify the compound in the sample by comparing retention times and quantify using the peak area relative to the standard curve.

-

The workflow for this analytical protocol is outlined below.

Caption: General workflow for HPLC analysis of the target compound.

The synthesis of chlorinated pyridines often involves the controlled dechlorination of more heavily chlorinated precursors. 2,3,5,6-Tetrachloropyridine, a closely related compound, can be produced by the reduction of pentachloropyridine using zinc in the presence of an ammonium salt.[8] While a specific, detailed protocol for the synthesis of this compound is proprietary, a plausible synthetic route would involve the nucleophilic substitution of a precursor like pentachloropyridine with a methylsulfinate salt, or the oxidation of a corresponding methylthio-substituted tetrachloropyridine. The chlorine atoms can be substituted by various nucleophiles, allowing for the synthesis of diverse derivatives.[2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 13108-52-6 [smolecule.com]

- 3. This compound | C6H3Cl4NO2S | CID 61579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 13108-52-6 | FT11714 [biosynth.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. US4703123A - Process for producing 2,3,5,6-tetrachloropyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectral Analysis of 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for the compound 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine (TCMSP). Due to the limited availability of public experimental spectral data for this specific molecule, this guide presents predicted Nuclear Magnetic Resonance (NMR) data, along with characteristic Infrared (IR) absorption bands and anticipated Mass Spectrometry (MS) fragmentation patterns based on its chemical structure. Detailed, standardized experimental protocols for obtaining ¹H NMR, ¹³C NMR, IR, and MS spectra are provided to guide researchers in their own analytical work. This document is intended to serve as a valuable resource for scientists and professionals engaged in the research and development of compounds containing the tetrachloropyridine sulfone moiety.

Introduction

This compound is a halogenated aromatic compound of interest in various chemical and biological research areas. Accurate structural elucidation and characterization are paramount for its application and for understanding its physicochemical properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process. This guide offers a detailed look into the expected spectral characteristics of this compound.

Predicted and Expected Spectral Data

The following tables summarize the predicted and expected spectral data for this compound. It is important to note that the NMR data is generated from computational prediction models and should be confirmed with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Due to the symmetrical nature of the tetrachlorinated pyridine ring, only one signal is expected for the methyl protons of the sulfonyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 - 3.6 | Singlet | 3H | -SO₂CH₃ |

Note: The predicted chemical shift is based on computational models and may vary depending on the solvent and experimental conditions.

¹³C NMR (Predicted)

The ¹³C NMR spectrum is expected to show three distinct signals: one for the methyl carbon and two for the aromatic carbons of the pyridine ring.

| Chemical Shift (δ) ppm | Assignment |

| ~45 - 50 | -SO₂C H₃ |

| ~140 - 145 | C -SO₂ |

| ~150 - 155 | C -Cl |

Note: The predicted chemical shifts are based on computational models and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by strong absorptions corresponding to the sulfonyl group and vibrations of the tetrachloropyridine ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1350 - 1300 | Strong | Asymmetric SO₂ stretch[1] |

| ~1160 - 1120 | Strong | Symmetric SO₂ stretch[1] |

| ~1550 - 1450 | Medium | C=C and C=N stretching vibrations of the pyridine ring |

| ~1100 - 1000 | Medium-Strong | C-S stretching vibration |

| ~800 - 700 | Strong | C-Cl stretching vibrations |

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of this compound is expected to show a prominent molecular ion peak, considering the stability of the aromatic ring. The isotopic pattern of the molecular ion will be characteristic due to the presence of four chlorine atoms.

| m/z | Interpretation |

| ~293/295/297/299/301 | Molecular ion peak cluster ([M]⁺) exhibiting a characteristic isotopic pattern for four chlorine atoms. |

| ~214/216/218/220 | Loss of the methylsulfonyl group (-SO₂CH₃). |

| ~180/182/184 | Further fragmentation of the tetrachloropyridine ring. |

| 79 | Methylsulfonyl cation ([SO₂CH₃]⁺). |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining high-resolution ¹H and ¹³C NMR spectra of a solid sample like this compound is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution and a homogenous solution.

-

-

Instrument Setup and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Insert the sample into the spectrometer and lock the field using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Infrared (IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

ATR-IR Method:

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant absorption bands with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the analysis of relatively low molecular weight, thermally stable organic compounds.

-

Sample Introduction:

-

The sample can be introduced via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

-

For a direct insertion probe, a small amount of the solid sample is placed in a capillary tube at the end of the probe.

-

-

Ionization and Analysis:

-

The sample is vaporized by heating in the ion source under high vacuum.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Data Interpretation:

-

The mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and analyze its isotopic pattern to confirm the elemental composition.

-

Analyze the fragmentation pattern to gain information about the structure of the molecule.

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

References

Technical Guide: Solubility Profile of 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine is a versatile chemical compound with significant applications in various fields. It is recognized as a key intermediate in the synthesis of agrochemicals, particularly as a potent herbicide.[1] Its unique chemical structure also lends itself to applications in material science, such as in the formulation of specialty coatings and polymers.[1] Furthermore, its potential is being explored in pharmaceutical development, specifically in the synthesis of new antimicrobial agents.[1] A thorough understanding of its solubility is crucial for its effective application in these areas, impacting formulation, delivery, and bioavailability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13108-52-6 | [1][2][3][4][5] |

| Molecular Formula | C₆H₃Cl₄NO₂S | [1][2][3][4][6] |

| Molecular Weight | 294.97 g/mol | [3][4][6] |

| Appearance | White, slightly yellow or orange crystalline powder | [1] |

| Melting Point | 146 - 151 °C | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | Davicil, Dowicil S-13, TCMSP | [1][2] |

Solubility Profile

As of the date of this guide, specific quantitative solubility data for this compound in common solvents has not been reported in publicly accessible literature. The general principle of "like dissolves like" can provide a preliminary estimation of solubility. Given its polychlorinated and sulfonyl structure, it is expected to have low solubility in water and higher solubility in nonpolar to moderately polar organic solvents.

A related compound, 2,3,5,6-Tetrachloropyridine, is reported to be very soluble in ether, ethanol, and petroleum ether.[7] This may suggest that this compound could exhibit similar qualitative solubility behavior. However, empirical determination is necessary for accurate quantitative data.

Experimental Protocol for Solubility Determination

The following is a standard experimental protocol for determining the solubility of a solid compound in a liquid solvent. This method, known as the isothermal equilibrium method, is widely accepted and provides reliable and reproducible results.

Objective: To determine the equilibrium solubility of this compound in a selection of common laboratory solvents at a specified temperature.

Materials:

-

This compound (purity ≥ 95%)[1]

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)) of analytical grade or higher.

-

Thermostatic shaker or water bath

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (0.45 µm pore size, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the respective solvents.

-

Analyze the filtered saturated solutions and the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the saturated solutions by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for Experimental Solubility Determination.

Conclusion

While quantitative solubility data for this compound in common solvents is not currently available in the public domain, this guide provides the necessary framework for researchers to determine this crucial parameter. The provided experimental protocol offers a reliable method for obtaining accurate and reproducible solubility data. Such data will be invaluable for the continued development and application of this compound in agriculture, material science, and pharmaceuticals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H3Cl4NO2S | CID 61579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 13108-52-6 | FT11714 [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. pschemicals.com [pschemicals.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 2,3,5,6-Tetrachloropyridine | C5HCl4N | CID 16990 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pyridine Derivative 4,6'-Anhydrooxysporidinone: A Technical Guide to its Neuroprotective Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known biological activities of the tricyclic pyridine alkaloid, 4,6'-anhydrooxysporidinone. The focus of this document is on its neuroprotective effects against glutamate-induced oxidative stress and apoptosis in hippocampal neuronal cells. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Biological Activity: Neuroprotection

4,6'-anhydrooxysporidinone, a compound isolated from the endophytic fungus Fusarium lateritium, has demonstrated significant neuroprotective properties. It has been shown to shield HT22 hippocampal neuronal cells from glutamate-induced cytotoxicity. The primary mechanism of this protection involves the mitigation of oxidative stress and the inhibition of apoptotic cell death pathways.

Attenuation of Oxidative Stress

Glutamate-induced excitotoxicity is a major contributor to neuronal cell death in various neurodegenerative diseases. This process leads to an excessive accumulation of intracellular reactive oxygen species (ROS), causing cellular damage. 4,6'-anhydrooxysporidinone effectively counteracts this by reducing the levels of intracellular ROS. This protective effect is mediated, at least in part, through the activation of the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress.

Inhibition of Apoptosis

Excessive glutamate triggers a cascade of events leading to programmed cell death, or apoptosis. 4,6'-anhydrooxysporidinone has been observed to inhibit key events in the apoptotic pathway. Specifically, it prevents the release of cytochrome c from the mitochondria and reduces the cleavage of caspase-9 and caspase-3, which are critical executioner enzymes in the apoptotic cascade.

Quantitative Data Summary

The neuroprotective effects of 4,6'-anhydrooxysporidinone have been quantified in several key experiments. The following tables summarize the significant findings.

| Concentration of 4,6'-anhydrooxysporidinone | % Cell Viability (following 5 mM Glutamate Treatment) |

| 0 µM (Glutamate control) | 55.2% |

| 2.5 µM | 73.1% |

| 5 µM | 95.2% |

| 10 µM | 104.8% |

| 20 µM | 106.5% |

| Caption: Table 1: Effect of 4,6'-anhydrooxysporidinone on the viability of glutamate-treated HT22 cells, as determined by the MTT assay. |

| Treatment | Relative DCF Fluorescence (Intracellular ROS levels) |

| Control | 100% |

| 5 mM Glutamate | 370% |

| 5 mM Glutamate + 2.5 µM 4,6'-anhydrooxysporidinone | 180% |

| 5 mM Glutamate + 5 µM 4,6'-anhydrooxysporidinone | 150% |

| Caption: Table 2: Effect of 4,6'-anhydrooxysporidinone on intracellular ROS levels in glutamate-treated HT22 cells, measured by DCFDA staining. |

| Treatment | % Apoptotic Cells |

| Control | 5.3% |

| 5 mM Glutamate | 72.3% |

| 5 mM Glutamate + 2.5 µM 4,6'-anhydrooxysporidinone | 27.1% |

| 5 mM Glutamate + 5 µM 4,6'-anhydrooxysporidinone | 22.3% |

| Caption: Table 3: Effect of 4,6'-anhydrooxysporidinone on the percentage of apoptotic glutamate-treated HT22 cells, determined by Annexin V/PI staining. |

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of 4,6'-anhydrooxysporidinone are attributed to its modulation of specific signaling pathways. Below are diagrams illustrating these pathways.

Caption: Glutamate-induced apoptotic signaling pathway in neuronal cells.

Caption: Neuroprotective mechanism of 4,6'-anhydrooxysporidinone.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

-

Cell Line: HT22 immortalized mouse hippocampal neuronal cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment:

-

Cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).

-

For neuroprotection assays, cells are pre-treated with varying concentrations of 4,6'-anhydrooxysporidinone for a specified time (e.g., 1 hour).

-

Glutamate is then added to the culture medium to a final concentration of 5 mM to induce excitotoxicity.

-

Cells are incubated for a further 24 hours before analysis.

-

Cell Viability Assay (MTT Assay)

-

Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with 4,6'-anhydrooxysporidinone and/or glutamate as described above.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Measurement of Intracellular ROS (DCFDA Staining)

-

Seeding and Treatment: Seed and treat HT22 cells in a 96-well black plate as described for the cell viability assay.

-

DCFDA Staining: After treatment, wash the cells with phosphate-buffered saline (PBS). Then, add 100 µL of 25 µM 2',7'-dichlorofluorescin diacetate (DCFDA) solution in serum-free DMEM to each well.

-

Incubation: Incubate the plate for 30 minutes at 37°C in the dark.

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

-

Cell Collection: Following treatment, harvest the cells by trypsinization and collect them by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered to be in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Western Blot Analysis

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, cleaved caspase-9, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: General experimental workflow for assessing neuroprotective effects.

potential research applications of 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine

An In-depth Technical Guide to 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine: Properties, Synthesis, and Research Applications

Introduction

This compound, also known by its synonym Davicil, is a versatile synthetic organic compound belonging to the class of chlorinated pyridines[1][2]. Its chemical structure is characterized by a pyridine ring substituted with four chlorine atoms and a methylsulfonyl group[2]. This high degree of chlorination and the presence of the electron-withdrawing methylsulfonyl group contribute to its unique chemical properties, stability, and reactivity, making it a compound of significant interest in various research and industrial fields[1][2].

Primarily, it serves as a key intermediate or building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries[1][3][4]. Its utility also extends to material science and environmental studies[1]. This guide provides a comprehensive overview of its physicochemical properties, synthesis methodologies, and its established and potential research applications for scientists and drug development professionals.

Physicochemical and Regulatory Information

The fundamental properties of this compound are summarized below. It is typically a white to slightly yellow or orange crystalline powder at room temperature and is stable under standard conditions[1][2].

| Property | Value | Source(s) |

| CAS Number | 13108-52-6 | [1][2][5][6] |

| Molecular Formula | C₆H₃Cl₄NO₂S | [1][5][6][7] |

| Molecular Weight | 294.96 - 294.97 g/mol | [1][6][7][8] |

| IUPAC Name | 2,3,5,6-tetrachloro-4-methylsulfonylpyridine | [5][9][10] |

| Synonyms | Davicil, Dowicil S-13, TCM-pyridine | [1][9] |

| Appearance | White, slightly yellow or orange crystalline powder | [1] |

| Melting Point | 146 - 151 °C | [1] |

| Purity | ≥ 95% (GC) | [1] |

| Storage Conditions | Room Temperature, dry conditions | [1][3] |

Core Research Applications

The unique structure of this compound makes it a valuable compound in several areas of research and development.

Agricultural Chemistry

The most prominent application of this compound is in agricultural chemistry, where it serves as a key intermediate in the synthesis of various agrochemicals[1][3].

-

Herbicides: It is a valuable component for developing effective weed control solutions. Its structure allows for targeted action against specific plant enzymes and species, which can enhance crop yield and sustainability[1][3].

-

Fungicides and Microbiocides: The compound is listed as a fungicide and microbiocide[5][10]. Pyridine derivatives, in general, are known to possess significant antimicrobial and antifungal properties[11].

-

Pesticides: It is used in the manufacture of pesticides[12]. The high chlorine content is a feature of many pesticides designed to disrupt the nervous systems of pests[13].

Pharmaceutical Development

Pyridine scaffolds are foundational in modern drug discovery due to their presence in numerous biologically active molecules[4][14]. This compound is explored for its potential in synthesizing new pharmaceuticals.

-

Antimicrobial Agents: There is research interest in its use for developing new antimicrobial agents[1][2]. The pyridine nucleus is a common feature in compounds with antibacterial and antiviral activities[11].

-

Chemical Intermediate: Its reactivity makes it a useful building block for creating diverse chemical libraries, which can be screened for various biological activities in the search for new lead compounds[2][4].

Material Science

The stability and reactivity of the compound are harnessed in material science applications.

-

Specialty Coatings and Polymers: Its properties are beneficial for formulating specialty coatings and polymers, where it can enhance durability and resistance to environmental factors[1].

Environmental Science

The compound is used in studies focused on the environmental impact of agricultural chemicals. Researchers use it to assess the effects of pesticides, which aids in the development of safer agricultural practices[1].

Synthesis and Experimental Protocols

The primary method for producing this compound involves the oxidation of its thioether precursor, 2,3,5,6-tetrachloro-4-(methylthio)pyridine.

General Synthesis Workflow

The logical flow from a precursor to the final product and its subsequent applications can be visualized as a multi-stage process. The compound acts as a central hub, linking initial synthesis to diverse end-uses.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 13108-52-6: 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyri… [cymitquimica.com]

- 3. This compound [myskinrecipes.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C6H3Cl4NO2S | CID 61579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. pschemicals.com [pschemicals.com]

- 10. This compound [lgcstandards.com]

- 11. mdpi.com [mdpi.com]

- 12. tera.org [tera.org]

- 13. Page loading... [guidechem.com]

- 14. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine, also known as TCMS pyridine, is a versatile chemical compound with significant applications across various scientific and industrial fields.[1][2][3] It is recognized for its potent biological activities, primarily as an antimicrobial agent and herbicide.[2][4] This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its chemical properties, synthesis, mechanism of action, and biological effects. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development and other related disciplines.

Chemical and Physical Properties

This compound is a white to slightly yellow or orange crystalline powder.[2] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 13108-52-6 | [2][5] |

| Molecular Formula | C₆H₃Cl₄NO₂S | [2][5] |

| Molecular Weight | 294.96 g/mol | [2] |

| Melting Point | 146 - 151 °C | [2] |

| Appearance | White, slightly yellow or orange crystalline powder | [2] |

| Purity | ≥ 95% (GC) | [2] |

| Synonyms | Davicil, TCMS pyridine | [2] |

Synthesis

A plausible synthetic route is the oxidation of its precursor, 2,3,5,6-tetrachloro-4-(methylthio)pyridine.

Experimental Protocol: Oxidation of 2,3,5,6-tetrachloro-4-(methylthio)pyridine to this compound

This protocol is a general method for the oxidation of a methylthio group to a methylsulfonyl group and may be adapted for the specific synthesis of the target compound.

Materials:

-

2,3,5,6-tetrachloro-4-(methylthio)pyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA) (at least 2.2 equivalents)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium sulfite solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the starting material, 2,3,5,6-tetrachloro-4-(methylthio)pyridine, in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA (at least 2.2 equivalents) in dichloromethane to the stirred sulfide solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, monitoring the progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the excess peracid by washing the reaction mixture with a saturated aqueous solution of sodium sulfite.

-

Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a wash with brine.[1]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Logical Relationship of Synthesis:

Synthesis of this compound.

Biological Activity and Mechanism of Action

The primary biological effect of this compound is the inhibition of mitochondrial ATP synthesis.[4][6] This action is attributed to its specific interaction with and inhibition of succinic dehydrogenase (Complex II) in the mitochondrial respiratory chain.[4][6]

Inhibition of Mitochondrial Respiration

Mitochondria are the primary sites of cellular respiration and ATP production. The electron transport chain, located on the inner mitochondrial membrane, is a series of protein complexes that transfer electrons from electron donors to electron acceptors through redox reactions, and couples this electron transfer with the transfer of protons across the membrane, creating a proton gradient that drives ATP synthesis.

This compound disrupts this process by inhibiting succinic dehydrogenase, which is a key enzyme in both the citric acid cycle and the electron transport chain.[4][6] Succinic dehydrogenase oxidizes succinate to fumarate in the citric acid cycle and transfers the resulting electrons to the electron transport chain. By inhibiting this enzyme, the compound effectively blocks the flow of electrons, leading to a halt in ATP production.[4]

Experimental Protocol: Measurement of Mitochondrial Oxygen Consumption

The following is a generalized protocol to assess the effect of a compound on mitochondrial respiration, similar to the methods used to study the effects of this compound.[4]

Materials:

-

Isolated rat liver mitochondria

-

Respiration buffer (e.g., containing mannitol, sucrose, KCl, MgCl₂, KH₂PO₄, and HEPES)

-

Substrates for the respiratory chain (e.g., succinate, glutamate, malate)

-

ADP (to stimulate ATP synthesis)

-

Clark-type oxygen electrode

-

This compound solution

Procedure:

-

Prepare a suspension of isolated rat liver mitochondria in the respiration buffer.

-

Calibrate the Clark-type oxygen electrode according to the manufacturer's instructions.

-

Add the mitochondrial suspension to the electrode chamber containing the respiration buffer at a controlled temperature (e.g., 25 °C).

-

Add the respiratory substrate (e.g., succinate) to initiate baseline oxygen consumption (State 4 respiration).

-

Add a known amount of ADP to stimulate ATP synthesis and measure the rate of oxygen consumption (State 3 respiration).

-

After a stable State 3 respiration rate is achieved, add a specific concentration of this compound to the chamber.

-

Record the change in the rate of oxygen consumption to determine the inhibitory effect of the compound.

-

Repeat the experiment with different concentrations of the compound to determine the IC₅₀ value.

Signaling Pathway of Mitochondrial Respiration Inhibition:

Inhibition of Mitochondrial Respiration by TCMS.

Antimicrobial Activity

This compound exhibits a broad spectrum of antimicrobial activity against various microorganisms, including bacteria and fungi.[7] This property has led to its use as an industrial preservative in products such as exterior paints, asphalt, caulking compositions, and textiles.[7] It is particularly effective as a fungistat and shows greater activity against gram-positive bacteria compared to gram-negative bacteria.[7]

Due to the limited availability of specific quantitative data in the public domain, a comprehensive table of Minimum Inhibitory Concentration (MIC) values cannot be provided at this time.

Toxicology and Ecotoxicity

Toxicological data for this compound is not extensively available in publicly accessible literature. However, information on the related precursor, 2,3,5,6-tetrachloropyridine, suggests a low order of acute toxicity in rats and mice.[8] It is reported to cause slight eye and skin irritation.[8][9]

Applications

The diverse biological activities of this compound have led to its application in several fields:

-

Agricultural Chemistry: It is used as an effective herbicide to control unwanted plant growth in various crops.[2][3]

-

Industrial Biocide: Its antimicrobial properties make it a valuable preservative in a range of industrial products to prevent deterioration caused by microorganisms.[7]

-

Material Science: The compound is utilized in the formulation of specialty coatings and materials to enhance durability and resistance.[2]

-

Pharmaceutical Development: It is explored as a potential intermediate in the synthesis of new pharmaceuticals, particularly antimicrobial agents.[2][3]

-

Research Chemical: It is used in laboratory research, including studies on mitochondrial function and as a standard in analytical methods like chromatography.[2][4]

Conclusion

This compound is a compound of significant interest due to its potent biological activities, particularly its role as an inhibitor of mitochondrial respiration and its broad-spectrum antimicrobial properties. While its applications in agriculture and industry are established, further research is needed to fully elucidate its potential in pharmaceutical development. A more comprehensive understanding of its toxicological and ecotoxicological profile is also crucial for its safe and sustainable use. This technical guide provides a foundational overview of the current knowledge, highlighting the need for further detailed studies to unlock the full potential of this versatile molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. This compound | C6H3Cl4NO2S | CID 61579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jetir.org [jetir.org]

- 8. Inhibition of succinate dehydrogenase by the mitochondrial chaperone TRAP1 has anti-oxidant and anti-apoptotic effects on tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

"2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine" material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine, also known as Davicil, is a versatile chemical compound with significant applications in various scientific and industrial fields.[1][2] This in-depth technical guide provides a comprehensive overview of its material safety data, experimental protocols, and biological activities to support its use in research and development. This document is intended for an audience of researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to slightly yellow or orange crystalline powder.[2] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₄NO₂S | [1] |

| Molecular Weight | 294.96 g/mol | [2] |

| CAS Number | 13108-52-6 | [1][2] |

| EC Number | 236-035-5 | [1] |

| Melting Point | 146 - 151 °C | [2] |

| Appearance | White, slightly yellow or orange crystalline powder | [2] |

| Purity | ≥ 95% (GC) | [2] |

| Storage Conditions | Room Temperature | [2] |

Safety and Hazard Information

This compound is classified as harmful if swallowed or in contact with skin, causes serious eye irritation, and may cause an allergic skin reaction.[1] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, should be worn when handling this substance.[1] Handling should be performed in a well-ventilated area.[1]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H312: Harmful in contact with skin.[3]

-

H317: May cause an allergic skin reaction.[1]

-

H319: Causes serious eye irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Toxicological Data

The acute toxicological data for this compound is summarized in Table 2.

| Test | Species | Route | Value | Source |

| LD50 | Mouse | Oral | 770 mg/kg | [5] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are outlined below.

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 2,3,5,6-tetrachloro-4-(methylthio)pyridine. A representative experimental protocol is as follows:

-

Dissolve 2,3,5,6-tetrachloro-4-(methylthio)pyridine in concentrated sulfuric acid.

-

Slowly add 45% hydrogen peroxide to the solution while maintaining the temperature below 65°C.

-

Allow the exothermic reaction to proceed at 65°C for approximately 1.2 hours.

-

Precipitate the product by diluting the reaction mixture with water.

-

Collect the precipitate by filtration and dry to obtain this compound.

This process can achieve a yield of 92% with a purity of ≥98%.

Fungicidal Activity Assay

The fungicidal activity of this compound can be evaluated using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A general protocol is as follows:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in RPMI 1640 medium buffered with MOPS in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the fungal strain to be tested (e.g., Candida albicans, Aspergillus fumigatus) with a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia per mL.

-

Inoculate each well of the microtiter plate with the fungal suspension.

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

-

To determine the Minimum Fungicidal Concentration (MFC), subculture aliquots from the wells with no visible growth onto drug-free agar plates. The MFC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL from the initial inoculum.

ATP Synthesis Inhibition Assay

The inhibitory effect of this compound on mitochondrial ATP synthesis can be assessed using isolated mitochondria or whole cells. A representative protocol using a bioluminescence-based assay is as follows:

-

Isolate mitochondria from a suitable source (e.g., rat liver) or use a cell line of interest.

-

Incubate the isolated mitochondria or cells with various concentrations of the test compound.

-

Initiate ATP synthesis by adding ADP and a respiratory substrate (e.g., succinate or pyruvate/malate).

-

Measure the amount of ATP produced using a luciferin/luciferase-based ATP assay kit, which generates a luminescent signal proportional to the ATP concentration.

-

Quantify the luminescence using a luminometer.

-

Calculate the percentage inhibition of ATP synthesis at each concentration of the test compound compared to a vehicle control.

Mechanism of Action and Biological Activities

This compound exhibits a broad spectrum of biological activities, primarily as a biocide, with applications as a fungicide and herbicide.[2] Its primary mechanism of action is believed to be the inhibition of ATP synthesis in mitochondria.

Visualizing the Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting mitochondrial ATP synthesis.

Caption: Proposed inhibition of mitochondrial ATP synthase by this compound.

Applications in Research and Development

The potent biological activities of this compound make it a valuable tool in various research and development areas:

-

Agrochemical Research: Its fungicidal and herbicidal properties are utilized in the development of new crop protection agents.[2]

-

Antimicrobial Drug Discovery: The compound serves as a lead molecule for the design and synthesis of novel antimicrobial agents.[2]

-

Material Science: It is used as a biocide to protect materials such as paints, coatings, and plastics from microbial degradation.

-

Toxicology and Mechanistic Studies: As a known mitochondrial inhibitor, it can be used as a tool compound to study the effects of ATP depletion on cellular processes.

Conclusion

This compound is a compound with significant biological activity, primarily targeting mitochondrial ATP synthesis. This guide provides essential information for its safe handling, application in experimental settings, and understanding of its mechanism of action. Researchers and developers can leverage this information to explore its potential in various fields, from agriculture to medicine. As with any active chemical compound, all handling and experimental procedures should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

Methodological & Application

The Synthetic Utility of 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine: An Overview of Applications

Introduction